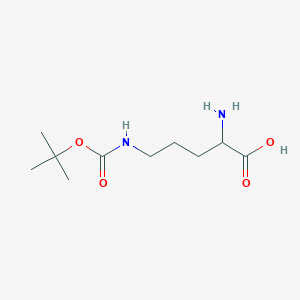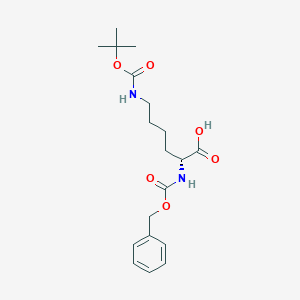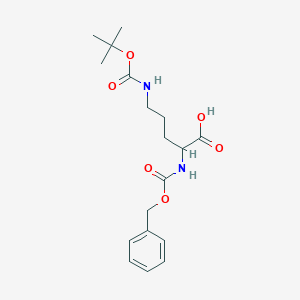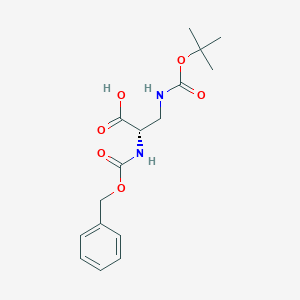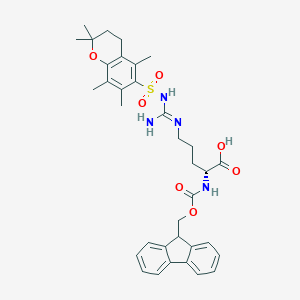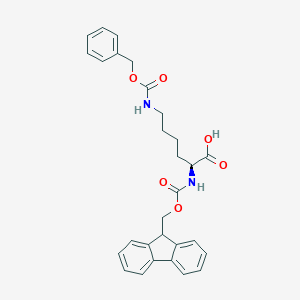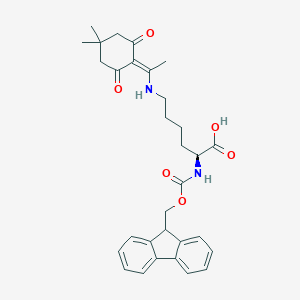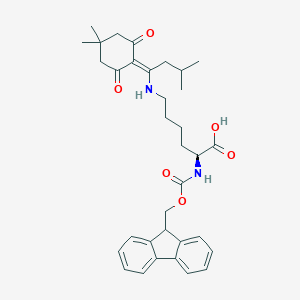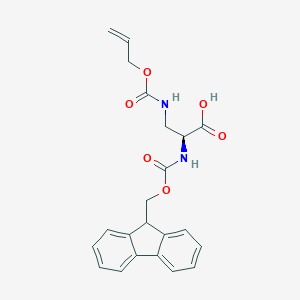
Fmoc-Dap(Alloc)-OH
描述
Fmoc-Dap(Alloc)-OH, also known as 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid with allyloxycarbonyl protection, is a derivative of the amino acid diaminopropionic acid. This compound is widely used in peptide synthesis due to its unique protective groups that facilitate the selective deprotection and coupling of amino acids.
作用机制
Target of Action
Fmoc-Dap(Alloc)-OH is a modified amino acid that primarily targets the process of self-assembly in biological systems . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an important component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a variety of forces including hydrophobic interactions from the fluorenyl ring, steric optimization from the linker (the methoxycarbonyl group), and the driving forces induced by the peptide sequences . These unique interactions result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the self-assembly of biomolecules. The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly . The conversion of peptide sequences can offer an additional approach for controlling the self-assembly of Fmoc-modified short peptides .
Pharmacokinetics
The compound’s inherent hydrophobicity and aromaticity, which contribute to its self-assembly properties, may also influence its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of biomolecules. This can lead to the formation of functional materials with potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the final pH of the environment is a principal determinant of the mechanical properties of FmocFF gels . Additionally, the presence of certain halogens can exert a strong influence on the self-assembly of Fmoc-F .
生化分析
Biochemical Properties
Fmoc-Dap(Alloc)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This interaction is crucial in the role of this compound in biochemical reactions .
Cellular Effects
This compound has distinct effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation . The exact mechanisms of transport and distribution are still being researched.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap(Alloc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the alpha-amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the side-chain amino group with the allyloxycarbonyl (Alloc) group. The reaction conditions often involve the use of base catalysts such as diisopropylethylamine (DIPEA) and coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound by attaching the amino acid to a solid resin support, followed by sequential addition and deprotection of the protective groups .
化学反应分析
Types of Reactions
Fmoc-Dap(Alloc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Alloc group can be deprotected using palladium catalysts in the presence of nucleophiles.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HOBt and DIC.
Substitution Reactions: The side-chain amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; palladium catalysts for Alloc removal.
Coupling: HOBt and DIC for peptide bond formation.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of diaminopropionic acid .
科学研究应用
Chemistry
Fmoc-Dap(Alloc)-OH is extensively used in the synthesis of complex peptides and proteins. Its protective groups allow for the selective deprotection and coupling of amino acids, making it a valuable tool in peptide chemistry .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. Its ability to form stable peptide bonds makes it ideal for creating biologically active peptides .
Medicine
The compound is used in the development of peptide-based drugs. Its selective deprotection properties allow for the precise synthesis of therapeutic peptides, which can be used to target specific biological pathways .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its compatibility with automated SPPS techniques makes it suitable for industrial production .
相似化合物的比较
Similar Compounds
Fmoc-Dab(Alloc)-OH: 9-fluorenylmethyloxycarbonyl-2,4-diaminobutyric acid with allyloxycarbonyl protection.
Fmoc-Orn(Alloc)-OH: 9-fluorenylmethyloxycarbonyl-ornithine with allyloxycarbonyl protection.
Uniqueness
Fmoc-Dap(Alloc)-OH is unique due to its specific protective groups that allow for selective deprotection and coupling. Compared to similar compounds like Fmoc-Dab(Alloc)-OH and Fmoc-Orn(Alloc)-OH, this compound offers a distinct advantage in the synthesis of peptides with specific side-chain functionalities .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVGCCAXXFLGIU-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373241 | |
| Record name | Fmoc-Dap(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188970-92-5 | |
| Record name | Fmoc-Dap(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






